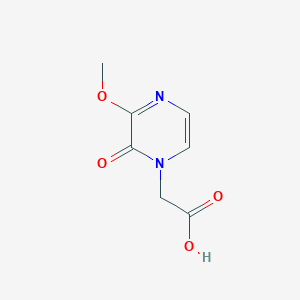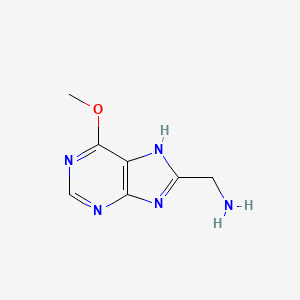
2,4-Dihydroxyquinazoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxyquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinazoline core with hydroxyl groups at positions 2 and 4, and a carbonitrile group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by sodium silicate or other basic catalysts, and the use of microwave irradiation can enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dihydroxyquinazoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: 2,4-Dihydroxyquinazoline-5-amine.
Substitution: Various alkylated or acylated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxyquinazoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carbonitrile groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target proteins .
Vergleich Mit ähnlichen Verbindungen
Quinazoline-2,4-dione: Lacks the carbonitrile group but shares the quinazoline core.
2,4-Dihydroxyquinoline: Similar structure but with a different nitrogen arrangement.
2,4-Dihydroxybenzamide: Similar functional groups but different core structure.
Uniqueness: 2,4-Dihydroxyquinazoline-5-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups on the quinazoline core. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H5N3O2 |
|---|---|
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
2,4-dioxo-1H-quinazoline-5-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(13)12-9(14)11-6/h1-3H,(H2,11,12,13,14) |
InChI-Schlüssel |
YHMAIKNJQDUGFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=O)NC2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)




![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)
![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)


![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)



